molecular formula C10H13NO B13300725 7-(methoxymethyl)-2,3-dihydro-1H-indole

7-(methoxymethyl)-2,3-dihydro-1H-indole

Cat. No.: B13300725
M. Wt: 163.22 g/mol
InChI Key: ACVYXFXUHMYARU-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a methoxymethyl group attached to the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxymethyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. In this method, a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. For this compound, the starting materials would include a methoxymethyl-substituted phenylhydrazine and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This would include selecting suitable catalysts, reaction conditions, and purification methods to ensure high yield and purity of the final product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives (oxidation), fully saturated indole analogs (reduction), and various substituted indole derivatives (substitution).

Scientific Research Applications

7-(Methoxymethyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.

    Medicine: The compound may have potential as a lead compound for drug development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.

Mechanism of Action

The mechanism of action of 7-(methoxymethyl)-2,3-dihydro-1H-indole would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The methoxymethyl group may enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of 7-(methoxymethyl)-2,3-dihydro-1H-indole, known for its wide range of biological activities.

    2,3-Dihydro-1H-indole: A reduced form of indole, which serves as a precursor for various indole derivatives.

    7-Methyl-2,3-dihydro-1H-indole: A similar compound with a methyl group instead of a methoxymethyl group at the seventh position.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-(methoxymethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-12-7-9-4-2-3-8-5-6-11-10(8)9/h2-4,11H,5-7H2,1H3

InChI Key

ACVYXFXUHMYARU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC2=C1NCC2

Origin of Product

United States

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